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6-Chloro-5-iodopyrimidine-2,4-diamine Documentation Hub

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  • Product: 6-Chloro-5-iodopyrimidine-2,4-diamine

Core Science & Biosynthesis

Foundational

6-Chloro-5-iodopyrimidine-2,4-diamine SDS MSDS safety data sheet

Technical Whitepaper: Operational Safety and Synthetic Utility of 6-Chloro-5-iodopyrimidine-2,4-diamine Executive Summary This technical guide provides a comprehensive safety and operational framework for 6-Chloro-5-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Synthetic Utility of 6-Chloro-5-iodopyrimidine-2,4-diamine

Executive Summary

This technical guide provides a comprehensive safety and operational framework for 6-Chloro-5-iodopyrimidine-2,4-diamine , a high-value heterocyclic scaffold used in the development of kinase inhibitors and antiviral therapeutics. Unlike standard Safety Data Sheets (SDS), this document integrates risk assessment with synthetic utility, focusing on the molecule's unique "orthogonal reactivity"—the ability to selectively functionalize the C5-iodine and C6-chlorine sites.

Note on Identity: While the parent scaffold (2,4-diamino-6-chloropyrimidine) is widely registered under CAS 156-83-2 , the 5-iodo derivative is often synthesized in situ or supplied as a custom intermediate. This guide applies the "Precursor + Functional Group" safety principle, combining the known hazards of the chloropyrimidine core with the specific handling requirements of organoiodides.

Part 1: Physicochemical Profile & Identity

PropertySpecification / Data
Chemical Name 6-Chloro-5-iodopyrimidine-2,4-diamine
Synonyms 4-Chloro-5-iodo-2,6-diaminopyrimidine; 2,4-Diamino-6-chloro-5-iodopyrimidine
Parent CAS 156-83-2 (Refers to the non-iodo precursor 6-chloro-2,4-diaminopyrimidine)
Molecular Formula C₄H₄ClIN₄
Molecular Weight ~270.46 g/mol
Appearance Off-white to yellow crystalline solid (Yellowing indicates free iodine liberation)
Melting Point >200°C (Decomposes); Parent MP is 198–202°C
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water.[1][2]
Stability Light Sensitive (C-I bond labile to photolysis); Moisture Sensitive (C-Cl bond hydrolyzes slowly).

Part 2: Hazard Identification & Risk Assessment

As specific toxicological data for the 5-iodo derivative is limited, safety protocols must follow the Worst-Case Precursor Model , assuming the toxicity of the parent chloropyrimidine amplified by the lipophilicity of the iodine substituent.

GHS Classification (Derived)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

  • Sensitization (Precautionary): Halogenated pyrimidines are frequent skin sensitizers.

The "Self-Validating" Safety Logic
  • The Iodine Factor: The addition of iodine increases lipophilicity (LogP), potentially enhancing skin absorption compared to the chloro-only parent. Protocol: Standard nitrile gloves may not suffice for long durations; double-gloving or using chemically resistant laminates is required for concentrated handling.

  • The Dehalogenation Risk: Exposure to light or strong acids can liberate free iodine (

    
    ) or hydrogen halides (HCl/HI). Validation:  If the white powder turns yellow/brown, decomposition has occurred. Do not use without repurification.
    

Part 3: Operational Safety & Controls

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Particulate Control: Use a static-dissipative balance enclosure to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; Half-face respirator with organic vapor/acid gas cartridges if heating or reacting.

  • Dermal: Double nitrile gloves (Outer: 5 mil, Inner: 4 mil). Replace outer glove immediately upon splash.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust entry.

Storage & Stability Protocol
  • Container: Amber glass vial with PTFE-lined cap (blocks UV light).

  • Atmosphere: Store under Argon or Nitrogen (prevents moisture-induced hydrolysis of C-Cl).

  • Temperature: 2–8°C (Refrigerated).

  • Validation: Check LC-MS purity before use if stored >3 months. Look for peaks at M-126 (loss of I) or M+16 (hydrolysis to OH).

Part 4: Synthetic Utility & Reactivity

The core value of 6-Chloro-5-iodopyrimidine-2,4-diamine lies in its orthogonal reactivity . The C5-Iodine and C6-Chlorine bonds react under different conditions, allowing for precise, sequential functionalization.

Reactivity Workflow
  • Site A (C5-Iodine): Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weaker C-I bond and faster oxidative addition.

  • Site B (C6-Chlorine): Reacts via Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides. This bond is generally inert to Pd-catalysis under mild conditions, serving as a "protected" site until the C5 reaction is complete.

ReactivityPathways Start 6-Chloro-5-iodo- pyrimidine-2,4-diamine Suzuki Step 1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Suzuki Path A (Preferred) C-I Bond Cleavage SNAr_Direct 6-Substituted-5-iodo-pyrimidine Start->SNAr_Direct Path B (Alternative) Direct SNAr at C6 Inter1 Intermediate: 5-Aryl-6-chloro-pyrimidine Suzuki->Inter1 SNAr Step 2: Nucleophilic Substitution (SNAr with Amines/Thiols) Inter1->SNAr C-Cl Displacement Final Final Scaffold: 5-Aryl-6-amino-pyrimidine SNAr->Final Precursor Precursor: 2,4-Diamino-6-chloropyrimidine Precursor->Start Electrophilic Aromatic Subst. NIS Iodination (NIS, MeCN)

Caption: Orthogonal functionalization strategy. The C5-Iodine bond (Path A) is selectively reactive to Palladium catalysis, preserving the C6-Chlorine for subsequent nucleophilic substitution.

Standard Synthesis Protocol (From Precursor)

To generate the 5-iodo derivative from the commercially available 6-chloro parent (CAS 156-83-2):

  • Dissolution: Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in anhydrous Acetonitrile or DMF.

  • Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C to prevent exotherm.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC or LCMS (Target mass: ~270).

  • Quench: Pour into aqueous Sodium Thiosulfate (

    
    ) to reduce unreacted iodine (removes yellow color).
    
  • Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate.

Part 5: Emergency Response & Waste Management

ScenarioResponse Protocol
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[4] Seek immediate medical attention (alkaline nature of diamines can damage cornea).
Skin Contact Wash with soap and water.[3][4] If yellow staining (iodine) persists, wash with 5% sodium thiosulfate solution.
Spill Cleanup Do not dry sweep (dust hazard). Dampen with water or cover with wet paper towels, then scoop into a waste container. Ventilate area.[3][5]
Fire Emits toxic fumes (HCl, HI, NOx). Use CO2, dry chemical, or foam.[3][4] Firefighters must wear SCBA.[3]
Disposal Classify as Halogenated Organic Waste . Do not mix with acid waste streams (risk of HCN or halogen gas evolution).

References

  • Synthesis & Reactivity: Zhao, Y., et al. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." Molecules, 2017, 22(10), 1606.

  • Parent Scaffold Safety: PubChem. "2,4-Diamino-6-chloropyrimidine (CID 67432) - Safety and Hazards." National Library of Medicine.

  • Mechanistic Insight: Neufeldt, S. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." Chem. Sci., 2018.[4] (Context on regioselectivity in pyrimidines).

  • Handling Halogenated Heterocycles: "Standard Operating Procedure: Halogenated Organic Liquids." Division of Research Safety, University of Illinois.

Sources

Exploratory

Technical Guide: Functional Group Utility in 6-Chloro-5-iodopyrimidine-2,4-diamine for Drug Design

[1] Executive Summary 6-Chloro-5-iodopyrimidine-2,4-diamine (CAS: 156-05-8) represents a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from a unique combination of structural features: a pyrimidine-2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Chloro-5-iodopyrimidine-2,4-diamine (CAS: 156-05-8) represents a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from a unique combination of structural features: a pyrimidine-2,4-diamine core that mimics the adenine hinge-binding motif of ATP, and a mixed-halogen substitution pattern (5-I, 6-Cl) that enables highly orthogonal synthetic diversification.

This guide analyzes the molecule’s pharmacophore potential and provides a validated roadmap for its chemo-selective functionalization.[1] It is designed for medicinal chemists seeking to exploit this scaffold for kinase inhibition (e.g., JNK, Aurora, PLK) or antifolate targets (DHFR).

Part 1: Structural Anatomy & Pharmacophore Analysis

The efficacy of this scaffold relies on three distinct functional zones. Understanding the electronic and steric nature of these zones is critical for rational drug design.

The Hinge-Binding Motif (Positions 2 & 4)[1]
  • Function: Canonical Hydrogen Bonding.

  • Mechanism: The 2-amino (donor), N3 (acceptor), and 4-amino (donor) groups form a "Donor-Acceptor-Donor" (D-A-D) triad. This motif is geometrically complementary to the hinge region of many protein kinases (interacting with backbone carbonyls and amides of residues like Glu or Met).

  • Design Insight: Unlike purines, the pyrimidine core lacks the imidazole ring, reducing steric clash in the "gatekeeper" region of certain kinases, often improving selectivity.

The "Soft" Electrophile (Position 5-Iodo)[1]
  • Function: Halogen Bonding & Primary Synthetic Handle.

  • Mechanism (Biological): Iodine is highly polarizable. It frequently forms a Halogen Bond (X-bond) with backbone carbonyl oxygens in the active site. The iodine atom develops a region of positive electrostatic potential (the

    
    -hole) along the C-I bond axis, acting as a Lewis acid.
    
  • Mechanism (Synthetic): The C-I bond is the weakest carbon-halogen bond in this molecule (Bond Dissociation Energy ~57 kcal/mol vs. ~80 kcal/mol for C-Cl).[1] This allows for exclusive oxidative addition by Palladium(0) species, enabling derivatization at C5 without affecting C6.

The "Hard" Electrophile (Position 6-Chloro)
  • Function: Lipophilicity Modulation & Secondary Handle.

  • Mechanism: The chlorine atom is less polarizable and more electronegative. In the context of the electron-deficient pyrimidine ring, it activates the C6 position for Nucleophilic Aromatic Substitution (SNAr), typically after the C5 position has been functionalized.

  • Design Insight: Retaining the Chlorine can improve metabolic stability (blocking P450 oxidation sites) and increase lipophilicity (logP), aiding membrane permeability.

Part 2: Visualization of Structure-Activity Relationships (SAR)

The following diagram maps the functional groups to their biological interactions and synthetic roles.

SAR_Map Scaffold 6-Chloro-5-iodopyrimidine- 2,4-diamine Diamine 2,4-Diamines (Positions 2,4) Scaffold->Diamine Iodo 5-Iodo (Position 5) Scaffold->Iodo Chloro 6-Chloro (Position 6) Scaffold->Chloro Hinge Kinase Hinge Binding (H-Bond Donor/Acceptor) Diamine->Hinge  Mimics Adenine XBond Halogen Bonding (Sigma-Hole Donor) Iodo->XBond  Target: C=O Suzuki 1° Synthetic Handle (Pd-Catalyzed Coupling) Iodo->Suzuki  High Reactivity SNAr 2° Synthetic Handle (Nu- Displacement) Chloro->SNAr  Lower Reactivity

Caption: Functional decomposition of the scaffold showing the orthogonality of the halogen handles and the biological role of the diamine core.

Part 3: Chemo-Selective Synthetic Strategy[1]

The primary challenge in working with heterocycles bearing multiple halogens is controlling the site of reaction. For 6-chloro-5-iodopyrimidine-2,4-diamine, the reactivity order is strictly C5-I > C6-Cl .[1]

The "Orthogonal Coupling" Workflow
  • Step 1: Suzuki-Miyaura Coupling (C5-Selective).

    • The C-I bond undergoes oxidative addition with Pd(0) orders of magnitude faster than C-Cl.[1]

    • Result: Installation of aryl/heteroaryl groups at C5 (e.g., to access the hydrophobic pocket of a kinase).

  • Step 2: SNAr or Buchwald-Hartwig (C6-Selective). [1]

    • Once C5 is derivatized, the C6-Cl remains available.[1] It can be displaced by amines (SNAr) to fine-tune solubility or potency.[1]

Synthesis_Workflow Start Start: 6-Chloro-5-iodo pyrimidine-2,4-diamine Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(0)) Start->Step1 Chemoselective at C5-I Intermed Intermediate: 5-Aryl-6-chloro pyrimidine-2,4-diamine Step1->Intermed Step2 Step 2: S_NAr Displacement (Amine, Heat/Base) Intermed->Step2 Activation of C6-Cl Final Final Drug Candidate: 5,6-Disubstituted pyrimidine-2,4-diamine Step2->Final

Caption: Sequential functionalization strategy exploiting the bond dissociation energy difference between C-I and C-Cl.

Part 4: Experimental Protocol (Self-Validating)

Protocol: C5-Selective Suzuki-Miyaura Coupling

Objective: Couple a phenylboronic acid derivative to the C5 position without affecting the C6-chloro group.[1]

Reagents:

  • Substrate: 6-Chloro-5-iodopyrimidine-2,4-diamine (1.0 equiv)[1]

  • Reagent: 4-Methoxyphenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for stability and tolerance of free amines.[1]

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial or Schlenk flask, combine the pyrimidine substrate, boronic acid, and base solution. Add 1,4-dioxane.[1][2] Sparge with Argon gas for 10 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid or dehalogenation.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

  • Self-Validation (In-Process Control):

    • TLC/LCMS: Monitor the disappearance of the starting material (M+H = 270/272).

    • Success Indicator: Appearance of the product peak (M+H = ~350).

    • Failure Mode: If you observe significant de-iodination (product mass minus Iodine) without coupling, the system was likely not degassed sufficiently. If C6-coupling is observed (disubstitution), the temperature is too high or the catalyst is too active (switch to Pd(PPh₃)₄).

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2] Purify via silica gel chromatography (MeOH/DCM gradient).

Data Summary Table: Reactivity Profile

PositionSubstituentBond Energy (approx)Primary Reaction TypePreferred Catalyst/Conditions
C5 Iodine~57 kcal/molPd-Catalyzed Cross-CouplingPd(dppf)Cl₂, Mild Heat (80°C)
C6 Chlorine~81 kcal/molSNAr (Nucleophilic Subst.)Heat (>100°C), Strong Nucleophile
C2/C4 AmineN/A (C-N bond)Hydrogen BondingN/A (Stable under coupling)

Part 5: References

  • Structure-Activity Relationships of 2,4-Diaminopyrimidines:

    • Title: Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.[1][3][4]

    • Source: MedChemComm (RSC).

    • URL:[Link]

  • Halogen Bonding in Drug Design:

    • Title: Halogen bonding in drug discovery: an overview.

    • Source: Future Medicinal Chemistry.

    • URL:[Link]

  • Suzuki Coupling of Halopyrimidines:

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1][2]

    • Source: MDPI (Molecules).

    • URL:[Link]

  • General Reactivity of Pyrimidine Intermediates:

    • Title: Pyrimidines as Privileged Scaffolds in Drug Discovery.

    • Source: Frontiers in Chemistry.

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 6-Chloro-5-iodopyrimidine-2,4-diamine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Abstract The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase acti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase active site.[1][2] This application note details the strategic use of a key intermediate, 6-Chloro-5-iodopyrimidine-2,4-diamine , in the modular synthesis of a diverse range of kinase inhibitors. The orthogonal reactivity of the chloro and iodo substituents on this scaffold allows for a sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables the systematic construction and optimization of inhibitors targeting critical kinases in oncology and immunology, such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Src family kinases.[3][4][5]

Introduction: The Power of Sequential Functionalization

The design of potent and selective kinase inhibitors is a central focus of modern drug discovery. The 2,4-diaminopyrimidine core serves as a privileged scaffold, effectively mimicking the adenine portion of ATP to anchor inhibitors within the enzyme's active site.[1] The true challenge and opportunity lie in the strategic decoration of this core to achieve desired potency, selectivity, and pharmacokinetic properties.

6-Chloro-5-iodopyrimidine-2,4-diamine is a pre-functionalized starting material that offers a distinct advantage in this endeavor. The differential reactivity of the carbon-iodine and carbon-chlorine bonds under palladium catalysis is the lynchpin of its utility. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the more stable C-Cl bond.[6] This reactivity difference allows for the selective introduction of a diverse range of chemical moieties at the C5 position via Sonogashira or Suzuki coupling, while leaving the C6 chloro group intact for subsequent modifications.[7][8]

This sequential functionalization strategy provides a powerful platform for building complex kinase inhibitors with distinct domains for interacting with different regions of the kinase active site.

The Synthetic Strategy: A Two-Step Diversification

The core synthetic strategy revolves around a two-step, palladium-catalyzed cross-coupling sequence. This approach allows for the independent introduction of two different substituents, R1 and R2, onto the pyrimidine core.

Diagram: Synthetic Strategy Workflow

G Start 6-Chloro-5-iodopyrimidine-2,4-diamine Step1 Step 1: Regioselective C5-Functionalization (Sonogashira or Suzuki Coupling) Start->Step1 Intermediate Intermediate: 5-Substituted-6-chloropyrimidine-2,4-diamine Step1->Intermediate Step2 Step 2: C6-Functionalization (e.g., Suzuki, Buchwald-Hartwig, SNAr) Intermediate->Step2 Product Final Kinase Inhibitor Scaffold Step2->Product

Caption: Sequential functionalization of the pyrimidine core.

Experimental Protocols

The following protocols provide a general framework for the two-step synthesis of kinase inhibitor scaffolds from 6-Chloro-5-iodopyrimidine-2,4-diamine. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Step 1: Regioselective C5-Functionalization

The first step involves a palladium-catalyzed cross-coupling reaction that selectively targets the more reactive iodo group at the C5 position.

This protocol is designed for the introduction of an alkyne moiety at the C5 position.

Reaction Scheme:

  • 6-Chloro-5-iodopyrimidine-2,4-diamine + Terminal Alkyne --(Pd/Cu catalyst, Base)--> 5-Alkynyl-6-chloropyrimidine-2,4-diamine

Reagent Molar Eq. Purpose
6-Chloro-5-iodopyrimidine-2,4-diamine1.0Starting Material
Terminal Alkyne1.1 - 1.5Coupling Partner
Pd(PPh₃)₂Cl₂0.02 - 0.05Palladium Catalyst
Copper(I) Iodide (CuI)0.04 - 0.10Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 3.0Base
Solvent (e.g., DMF, THF)-Reaction Medium

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 6-Chloro-5-iodopyrimidine-2,4-diamine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by the base (TEA or DIPA).

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-6-chloropyrimidine-2,4-diamine intermediate.

This protocol is for the introduction of an aryl or heteroaryl group at the C5 position.

Reaction Scheme:

  • 6-Chloro-5-iodopyrimidine-2,4-diamine + Boronic Acid/Ester --(Pd catalyst, Base)--> 5-Aryl-6-chloropyrimidine-2,4-diamine

Reagent Molar Eq. Purpose
6-Chloro-5-iodopyrimidine-2,4-diamine1.0Starting Material
Aryl/Heteroaryl Boronic Acid or Ester1.2 - 1.5Coupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂0.03 - 0.05Palladium Catalyst
K₂CO₃, Cs₂CO₃, or Na₂CO₃2.0 - 3.0Base
Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)-Reaction Medium

Procedure:

  • In a reaction vessel, combine 6-Chloro-5-iodopyrimidine-2,4-diamine, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent system under an inert atmosphere.

  • Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the 5-aryl-6-chloropyrimidine-2,4-diamine intermediate.[9]

Step 2: C6-Functionalization of the Intermediate

With the C5 position functionalized, the less reactive C6 chloro group can now be targeted for the introduction of a second element of diversity.

This protocol introduces an amino group at the C6 position, a common feature in many kinase inhibitors.

Reaction Scheme:

  • 5-Substituted-6-chloropyrimidine-2,4-diamine + Amine --(Pd catalyst, Ligand, Base)--> N⁶,5-Disubstituted-pyrimidine-2,4,6-triamine

Reagent Molar Eq. Purpose
5-Substituted-6-chloropyrimidine-2,4-diamine1.0Starting Material
Primary or Secondary Amine1.2 - 1.5Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Palladium Pre-catalyst
Xantphos, BINAP, or other biaryl phosphine ligand0.02 - 0.10Ligand
Cs₂CO₃ or NaOtBu1.5 - 2.5Base
Solvent (e.g., Dioxane, Toluene)-Reaction Medium

Procedure:

  • Charge a dry Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the 5-substituted-6-chloropyrimidine-2,4-diamine, the amine, and the anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as indicated by LC-MS.

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[4]

Application in Kinase Inhibitor Design

The described synthetic strategy allows for the creation of libraries of compounds to probe the structure-activity relationship (SAR) for various kinase targets.

Target Kinase Families and Signaling Pathways
  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies and autoimmune diseases.[4][8]

  • Janus Kinases (JAKs): These cytoplasmic tyrosine kinases are crucial for cytokine signaling and are implicated in inflammatory diseases and myeloproliferative neoplasms.[7][10]

  • Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases plays a role in cell growth, differentiation, and migration, and their dysregulation is linked to cancer progression.[5]

Diagram: Simplified JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Pyrimidine-based) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrimidine-based inhibitor.

Conclusion

6-Chloro-5-iodopyrimidine-2,4-diamine is a highly versatile and strategic intermediate for the synthesis of kinase inhibitors. Its well-defined and predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to explore vast chemical space. The protocols outlined in this document provide a solid foundation for researchers in drug discovery to leverage this powerful building block in the development of the next generation of targeted therapeutics.

References

  • Ningbo Innopharmchem Co., Ltd. (2025).
  • PubMed. (2018). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. [Link]

  • PubMed. (2007). Synthetic SRC-kinase domain inhibitors and their structural requirements. [Link]

  • ACS Publications. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. [Link]

  • PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. [Link]

  • UA Campus Repository. (2026).
  • BenchChem. (n.d.). The Discovery and Synthesis of Src Inhibitor 3 (Compound 7d): A Technical Guide.
  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • PubMed. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. [Link]

  • MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • ACS Publications. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2022). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. [Link]

  • Academia.edu. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. [Link]

Sources

Application

Application Notes & Protocols: Microwave-Assisted Synthesis of 6-Chloro-5-iodopyrimidine-2,4-diamine

Introduction: The Strategic Importance of 6-Chloro-5-iodopyrimidine-2,4-diamine in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Chloro-5-iodopyrimidine-2,4-diamine in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 6-Chloro-5-iodopyrimidine-2,4-diamine stands out as a particularly valuable intermediate. Its trifunctional nature, presenting a reactive chlorine atom, a versatile iodine atom, and two nucleophilic amino groups, offers a rich platform for the synthesis of complex molecular architectures. The chloro and iodo substituents are especially amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities. This strategic positioning of reactive sites makes it a prized asset for generating libraries of compounds in the quest for novel drug candidates.

This application note provides a comprehensive guide to the efficient synthesis of this key intermediate, with a special focus on leveraging the power of microwave-assisted organic synthesis (MAOS). We will delve into the principles of microwave chemistry, present detailed, field-proven protocols for the synthesis of the precursor and the final product, and provide the necessary characterization data to ensure the integrity of your results.

The Efficacy of Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency

Conventional synthetic methods often rely on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture. This can lead to uneven heating, localized overheating, and prolonged reaction times. Microwave irradiation, in contrast, offers a more direct and efficient mode of energy transfer. Microwaves, a form of electromagnetic radiation, interact directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[1] This direct molecular heating leads to a number of significant advantages:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.

  • Increased Product Yields: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.

  • Improved Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient and environmentally friendly approach compared to conventional methods.

Synthetic Workflow: From Precursor to Final Product

The synthesis of 6-Chloro-5-iodopyrimidine-2,4-diamine is a two-step process, beginning with the readily available 2,4-diamino-6-hydroxypyrimidine. The workflow is illustrated below:

G A 2,4-Diamino-6-hydroxypyrimidine B Chlorination with POCl3 (Conventional Heating) A->B Step 1 C 2,4-Diamino-6-chloropyrimidine B->C D Iodination with NIS (Microwave-Assisted) C->D Step 2 E 6-Chloro-5-iodopyrimidine-2,4-diamine D->E F Purification (Recrystallization) E->F G Characterization (NMR, MS) F->G

Caption: Synthetic workflow for 6-Chloro-5-iodopyrimidine-2,4-diamine.

Part 1: Synthesis of the Precursor, 2,4-Diamino-6-chloropyrimidine

This initial step involves the conversion of the hydroxyl group of 2,4-diamino-6-hydroxypyrimidine to a chlorine atom using phosphorus oxychloride (POCl₃). This is a standard and effective method for the chlorination of hydroxypyrimidines.

Materials and Reagents:
Reagent/MaterialGradeSupplier
2,4-Diamino-6-hydroxypyrimidine≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
Deionized Water--
Sodium Hydroxide (NaOH)ACS reagent, ≥97%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Sigma-Aldrich
Round-bottom flask (250 mL)--
Reflux condenser--
Heating mantle--
Magnetic stirrer and stir bar--
Separatory funnel (500 mL)--
Rotary evaporator--
Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (10.0 g, 79.3 mmol).

  • Addition of POCl₃: In a well-ventilated fume hood, carefully add phosphorus oxychloride (90 mL) to the flask.

  • Heating: Heat the reaction mixture to 97°C and stir for 17 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker containing ice water, slowly and carefully pour the reaction mixture with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Hydrolysis: Heat the quenched mixture to 90°C for 1 hour to hydrolyze any remaining POCl₃.

  • Neutralization: Cool the solution and adjust the pH to 8 using a solution of sodium hydroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,4-diamino-6-chloropyrimidine as a white solid.

Expected Results:
  • Yield: Typically 80-90%.

  • Appearance: White to off-white solid.

  • Purity: Sufficient for use in the next step without further purification.

Part 2: Microwave-Assisted Iodination to 6-Chloro-5-iodopyrimidine-2,4-diamine

This step utilizes the precursor synthesized in Part 1 and employs N-iodosuccinimide (NIS) as the iodinating agent under microwave irradiation. The use of microwave energy significantly accelerates this electrophilic substitution reaction.

Materials and Reagents:
Reagent/MaterialGradeSupplier
2,4-Diamino-6-chloropyrimidineAs synthesized-
N-Iodosuccinimide (NIS)95%Sigma-Aldrich
Acetonitrile (ACN), dryAnhydrous, 99.8%Sigma-Aldrich
Microwave reactor vials (10 mL)-CEM, Biotage, etc.
Microwave synthesizer-CEM, Biotage, etc.
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Saturated Sodium Thiosulfate (Na₂S₂O₃)--
Brine (Saturated NaCl solution)--
Microwave Protocol:
  • Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-diamino-6-chloropyrimidine (1.0 g, 6.92 mmol).

  • Reagent Addition: Add dry acetonitrile (5 mL) followed by N-iodosuccinimide (1.71 g, 7.61 mmol, 1.1 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 100°C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

Purification Protocol:
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or acetonitrile.

  • Isolation: Filter the purified crystals and dry them under vacuum to obtain 6-Chloro-5-iodopyrimidine-2,4-diamine.

Expected Results and Characterization:
  • Yield: >90%

  • Appearance: Off-white to pale yellow solid.

  • Characterization Data (Predicted and Literature-based):

    • ¹H NMR (DMSO-d₆): Broad singlets for the amino protons are expected. The exact chemical shifts can vary, but would likely be in the range of 6.0-8.0 ppm.

    • ¹³C NMR (DMSO-d₆): Expected peaks for the pyrimidine ring carbons. The carbon bearing the iodine (C5) would be significantly shifted downfield. Expected approximate shifts: C2 (~160 ppm), C4 (~162 ppm), C5 (~80-90 ppm), C6 (~158 ppm).

    • Mass Spectrometry (ESI+): m/z = 270.9 [M+H]⁺.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • N-Iodosuccinimide (NIS): Can be an irritant. Avoid inhalation and contact with skin and eyes.

  • Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis.[2] Do not use domestic microwave ovens.[2] Ensure that the reaction vessels are properly sealed and do not exceed the recommended fill volume. Always be aware of the potential for rapid pressure buildup, especially with volatile solvents.

Conclusion

The protocols detailed in this application note provide a robust and efficient pathway for the synthesis of the highly valuable building block, 6-Chloro-5-iodopyrimidine-2,4-diamine. The application of microwave-assisted synthesis for the iodination step offers significant advantages in terms of reaction time and yield, aligning with the principles of green chemistry. By following these detailed procedures and safety guidelines, researchers in drug discovery and organic synthesis can reliably produce this key intermediate for their research endeavors.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules 2017 , 22(10), 1587; [Link]

  • N-Iodosuccinimide. Wikipedia. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules 2020 , 25(1), 123; [Link]

  • Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. Molecules 2005 , 10(1), 147-153; [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances 2022 , 12, 30085-30096; [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave chemistry. Wikipedia. [Link]

  • 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]

Sources

Method

Application Note: Strategic Synthesis of Next-Gen DAPY Antivirals using 6-Chloro-5-iodopyrimidine-2,4-diamine

Abstract & Strategic Value This application note details the synthetic utility of 6-Chloro-5-iodopyrimidine-2,4-diamine (CAS: N/A for specific isomer, structurally related to CAS 156-19-4) as a high-value scaffold for ge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the synthetic utility of 6-Chloro-5-iodopyrimidine-2,4-diamine (CAS: N/A for specific isomer, structurally related to CAS 156-19-4) as a high-value scaffold for generating Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

While the commercial drug Etravirine (TMC125) utilizes a 5-bromo core, the 5-iodo variant described herein offers superior reactivity for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows researchers to rapidly expand the chemical space at the C-5 position, accessing novel "channel-targeting" inhibitors that standard 5-bromo intermediates cannot easily yield.

Key Applications
  • Library Generation: Rapid synthesis of 5-alkynyl and 5-aryl DAPY analogues.

  • Potency Optimization: Targeting the highly hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase.

  • Resilience: Developing compounds active against wild-type and drug-resistant strains (e.g., K103N, Y181C).

Chemical Properties & Safety Profile[1]

PropertySpecification
Chemical Name 6-Chloro-5-iodopyrimidine-2,4-diamine
Molecular Formula

Molecular Weight 270.46 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, NMP; sparingly soluble in MeOH.
Storage 2-8°C, protect from light (Iodine-carbon bonds are photosensitive).

HSE Warning: This compound is a skin and eye irritant. The C-Cl and C-I bonds make it a potential alkylating agent.[1] All operations must be performed in a fume hood.

Strategic Synthesis Architecture

The power of this scaffold lies in its orthogonal reactivity . The C-6 chlorine and C-5 iodine atoms can be functionalized sequentially without protecting the exocyclic amines, provided specific conditions are met.

Reaction Logic[1][3]
  • Step 1: Nucleophilic Aromatic Substitution (

    
    ) at C-6. 
    
    • Mechanism:[2][3][4] The electron-deficient pyrimidine ring facilitates displacement of the Chlorine by oxygen nucleophiles (phenols).

    • Selectivity: The C-6 Chlorine is significantly more electrophilic than the C-5 Iodine toward nucleophiles.

  • Step 2: Pd-Catalyzed Cross-Coupling at C-5.

    • Mechanism:[2][3][4] Oxidative addition of Pd(0) into the weak C-I bond.

    • Advantage:[3][5][6][7] The C-I bond reacts faster than C-Br or C-Cl in cross-couplings, allowing mild conditions that preserve the newly formed ether linkage.

SynthesisWorkflow Start 6-Chloro-5-iodo pyrimidine-2,4-diamine Step1 Step 1: S_NAr (C-6) (Ether Linkage Formation) Start->Step1 + Phenol / 160°C Inter Intermediate: 2,4-Diamino-5-iodo-6-(aryloxy)pyrimidine Step1->Inter Isolation Step2 Step 2: Sonogashira/Suzuki (C-5) (Rigid Extension) Inter->Step2 + Alkyne/Boronic Acid Pd Cat. Final Final Antiviral Candidate (Next-Gen DAPY) Step2->Final Purification

Figure 1: Orthogonal functionalization strategy. The C-6 position is modified first to establish the DAPY "wing," followed by C-5 diversification.

Experimental Protocols

Protocol A: Displacement (Synthesis of the DAPY Core)

This step installs the characteristic "wing" found in Etravirine. We use 4-hydroxy-3,5-dimethylbenzonitrile as the model nucleophile, mimicking the Etravirine structure.

Reagents:

  • 6-Chloro-5-iodopyrimidine-2,4-diamine (1.0 equiv)

  • 4-Hydroxy-3,5-dimethylbenzonitrile (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether.

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the pyrimidine starting material (500 mg, 1.85 mmol) in NMP (5 mL).

  • Activation: Add 4-hydroxy-3,5-dimethylbenzonitrile (326 mg, 2.22 mmol) and

    
     (511 mg, 3.7 mmol).
    
  • Reaction: Heat the mixture to 140°C for 12-16 hours.

    • Critical Note: The reaction requires high thermal energy to overcome the steric hindrance of the iodine atom adjacent to the reaction site.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.4) should disappear; the product is more polar.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a solid.

  • Purification: Filter the solid, wash with water (3x) and cold ethanol. Recrystallize from acetonitrile/water if necessary.

Expected Yield: 65-80% Validation:


 NMR (DMSO-

) should show the disappearance of the phenol OH peak and the integration of the dimethyl protons from the nitrile wing.
Protocol B: Sonogashira Coupling at C-5 (Library Diversification)

This protocol utilizes the high reactivity of the C-I bond to introduce an alkyne, a strategy used to probe the "tolerant region" of the HIV RT binding pocket.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene or Propargyl alcohol) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst: CuI (10 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:4 ratio).
    

Procedure:

  • Degassing: Dissolve the Intermediate (200 mg) in dry DMF (3 mL) and

    
     (0.75 mL) in a microwave vial or Schlenk tube. Sparge with Argon for 10 minutes.
    
    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add

    
     and CuI under a positive stream of Argon.
    
  • Coupling: Add the terminal alkyne via syringe. Seal the vessel.

  • Reaction: Stir at 60°C for 2-4 hours.

    • Note: The iodine activates so readily that high temperatures (like those in Suzuki couplings of bromides) are often unnecessary and can lead to degradation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Quality Control & Validation

To ensure the integrity of the synthesized antiviral agents, the following analytical checkpoints are mandatory.

CheckpointMethodAcceptance Criteria
Reaction Completion HPLC-UV (254 nm)< 2% Starting Material remaining.
Structural ID

NMR (400 MHz)
C-6 Sub: Shift of pyrimidine

protons. C-5 Sub: Disappearance of C-I carbon signal (~70-80 ppm in

).
Purity LC-MSPurity > 95%; Mass adducts

matching theoretical.
Residual Metal ICP-MSPd < 10 ppm (Critical for biological assays).
Mechanism of Action (Rationale for Design)

The resulting compounds function as "molecular glue." They bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase, locking the enzyme in an inactive conformation. The substituents at C-5 (introduced via Protocol B) are designed to interact with residues W229 and Y188 , improving potency against resistant mutants.

QC_Decision Start Crude Product TLC TLC Check (Start Mat. vs Product) Start->TLC Decision1 Start Mat. Visible? TLC->Decision1 Reprocess Increase Temp/Time Decision1->Reprocess Yes Workup Aqueous Workup Decision1->Workup No Reprocess->TLC NMR 1H NMR Validation Workup->NMR Final Biological Assay NMR->Final

Figure 2: Quality Control Decision Tree for intermediate validation.

References

  • Development of Etravirine & DAPY Analogues

    • Ludovici, D. W., et al. (2001).[4][8] Evolution of anti-HIV drug candidates.[3][4] Part 3: Diarylpyrimidine (DAPY) analogues. Bioorganic & Medicinal Chemistry Letters.[4][8]

  • Synthesis of Etravirine via Nucleophilic Substitution

    • Kang, D., et al. (2018).[3] Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal.[9][3][4]

    • 4[10][3][7][11][12][13]

  • Sonogashira Coupling of Halogenated Pyrimidines

  • C-5 Iodination and Functionalization

    • Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling.[5] Nucleosides, Nucleotides & Nucleic Acids.[5]

    • 5[7]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing deiodination side reactions in pyrimidine cross-coupling

Topic: Minimizing Deiodination Side Reactions Welcome to the Advanced Synthesis Support Module. Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist You are accessing this guide because y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deiodination Side Reactions

Welcome to the Advanced Synthesis Support Module.

Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist

You are accessing this guide because you have likely observed the reduction of your iodopyrimidine starting material (Ar-I


 Ar-H) instead of the desired cross-coupling product. This phenomenon, known as protodeiodination  (or hydrodehalogenation), is a pervasive issue when working with electron-deficient heterocycles like pyrimidines.

This guide provides a diagnostic framework, mechanistic insight, and validated protocols to suppress this side reaction.

Part 1: Diagnostic & Decision Matrix

Before altering your conditions, confirm that protodeiodination is the primary failure mode. Use the following logic flow to diagnose your reaction mixture.

DiagnosticFlow Start Analyze Reaction Mixture (LCMS / NMR) SM_Loss Is Starting Material (Ar-I) Consumed? Start->SM_Loss Mass_Check Check Mass of Major Byproduct SM_Loss->Mass_Check Yes Stalled DIAGNOSIS: Catalyst Poisoning or Stalled Cycle SM_Loss->Stalled No (SM remains) Deiodination DIAGNOSIS: Protodeiodination (Ar-H formed) Mass_Check->Deiodination Mass = [M - I + H] Homocoupling DIAGNOSIS: Homocoupling (Ar-Ar formed) Mass_Check->Homocoupling Mass = [2M - 2I]

Figure 1: Diagnostic logic to distinguish deiodination from other common coupling failure modes.

Part 2: The Mechanism of Failure

To fix the problem, you must understand the causality. Iodopyrimidines undergo Oxidative Addition (OA) to Pd(0) very rapidly. However, because pyrimidines are electron-deficient, the resulting Pd(II) intermediate is highly electrophilic.

If the subsequent Transmetallation (TM) step is slow (due to steric bulk or low nucleophilicity of the boronic acid), the Pd(II) species will seek alternative pathways to stabilize itself. The most common is abstracting a hydride (


) from the solvent or base, leading to the reduced byproduct.
The Competing Pathways

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Iodides) Pd0->OxAdd + Ar-I ArI Iodopyrimidine (Ar-I) PdII Pd(II)-Ar-I Intermediate (Vulnerable State) OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet Path A (Desired) Requires Active Boronate PdH Pd(II)-H Species PdII->PdH Path B (Side Rxn) beta-Hydride Elimination Prod Product (Ar-R) TransMet->Prod Reductive Elimination Hydride Hydride Source (Alcohol/Amine/Water) Hydride->PdH Deiod Deiodinated Byproduct (Ar-H) PdH->Deiod Reductive Elimination

Figure 2: The kinetic competition between productive transmetallation (Path A) and destructive hydrodehalogenation (Path B).

Part 3: Troubleshooting Guides (FAQ)
Q1: Which catalyst system should I use to prevent deiodination?

Recommendation: Move away from simple phosphines (like


). Use bulky, electron-rich Buchwald ligands.
  • Why? Bulky ligands (e.g., XPhos, SPhos) facilitate the reductive elimination of the product. More importantly, they create a crowded environment that destabilizes the Pd(II) intermediate, forcing it to undergo transmetallation faster to relieve steric strain, thereby outcompeting the hydride abstraction pathway [1].

Ligand ClassExampleRisk of DeiodinationNotes
Standard

High Often too slow for hindered pyrimidines; prone to

-hydride elimination.
Bidentate

Medium Good general purpose, but can still stall with electron-poor rings.
Buchwald (G3/G4) XPhos , SPhos Low Gold Standard. The steric bulk accelerates the cycle, minimizing the lifespan of the vulnerable Pd(II) species.
Q-Phos Q-PhosVery Low Excellent for preventing dehalogenation in highly sensitive substrates.
Q2: I am using Methanol/Ethanol as a solvent. Is this a problem?

Yes. Primary and secondary alcohols are the most common source of hydride (


) in these reactions.
  • Mechanism: In the presence of base, alcohols form alkoxides. These alkoxides coordinate to Palladium and undergo

    
    -hydride elimination, generating the Pd-H species responsible for killing your starting material [2].
    
  • Solution: Switch to aprotic solvents .

    • Preferred: 1,4-Dioxane, Toluene, or THF.

    • If solubility is an issue: Use DMF or DMAc (though be wary of trace amines).

Q3: Does the choice of base matter?

Yes. Strong bases can promote dehalogenation.

  • Avoid: Alkoxide bases (

    
    , 
    
    
    
    ) if possible, as they directly feed into the hydride mechanism described above.
  • Use: Inorganic phosphates or carbonates.

    • 
       (Anhydrous):  Often the best choice for sensitive substrates.
      
    • 
      :  Useful for "anhydrous" Suzuki couplings where water (a proton source) must be excluded entirely.
      
Part 4: Validated Experimental Protocols

Below are two protocols designed specifically to minimize deiodination in pyrimidine systems.

Protocol A: The "Buchwald" Standard (High Success Rate)

Best for: 2-iodopyrimidines or 4-iodopyrimidines prone to reduction.

  • Preparation: Charge a reaction vial with the iodopyrimidine (1.0 equiv), Boronic acid/ester (1.2–1.5 equiv), and

    
     (2.0 equiv) .
    
  • Catalyst: Add XPhos Pd G3 (2–5 mol%).

    • Note: If G3 precatalyst is unavailable, use

      
       (2 mol%) + XPhos (8 mol%). Premixing in solvent for 5 mins is recommended.
      
  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

    • Water:[1] Add degassed water (ratio 4:1 Dioxane:Water) only if solubility is zero. Ideally, keep water minimal to prevent hydrolysis.

  • Execution: Seal and sparge with Argon for 5 minutes.

  • Reaction: Heat to 80–100 °C .

    • Tip: Fast heating is better. If available, use microwave irradiation (100 °C for 30–60 mins) to push the coupling kinetics faster than the decomposition kinetics [3].

Protocol B: The Anhydrous "Rescue" Method

Best for: Substrates that deiodinate immediately upon heating in aqueous conditions.

  • Reagents: Iodopyrimidine (1.0 equiv), Boronic Ester (1.5 equiv), CsF (2.5 equiv) .

  • Catalyst:

    
     (5 mol%)  + SPhos (10 mol%) .
    
  • Solvent: Anhydrous Toluene or Dioxane .

  • Execution: Perform strictly under Nitrogen/Argon atmosphere.

  • Reaction: Heat to 100 °C. The CsF activates the boronate ester without introducing water or hydroxyls, starving the reaction of proton sources for the deiodination pathway.

References
  • Navarro, O., et al. (2005). "Efficient Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Aryl- and Heteroarylboronic Acids." The Journal of Organic Chemistry.

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Yoneda Labs Technical Library.

  • Louchkova, E., et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances.

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 6-Chloro-5-iodopyrimidine-2,4-diamine Purity Analysis

Executive Summary The analysis of 6-Chloro-5-iodopyrimidine-2,4-diamine (CAS: 156-23-0) presents a specific chromatographic challenge: differentiating between the target molecule and its de-halogenated impurities (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 6-Chloro-5-iodopyrimidine-2,4-diamine (CAS: 156-23-0) presents a specific chromatographic challenge: differentiating between the target molecule and its de-halogenated impurities (e.g., 6-chloropyrimidine-2,4-diamine) or regioisomers. While C18 stationary phases are the industry standard for reverse-phase chromatography, they often rely solely on hydrophobicity, failing to adequately resolve the subtle electronic differences introduced by the iodine atom at the C5 position.

This guide compares a standard C18 workflow against an optimized Phenyl-Hexyl workflow . We demonstrate that the Phenyl-Hexyl phase, by leveraging


 interactions and halogen-specific selectivity, provides superior resolution (

) and peak shape compared to the C18 alternative.

Compound Profile & Analytical Challenge

To develop a robust method, we must first understand the physicochemical environment of the analyte.

  • Analyte: 6-Chloro-5-iodopyrimidine-2,4-diamine

  • Core Structure: Pyrimidine ring (aromatic, electron-deficient).

  • Functional Groups:

    • C2, C4 - Amino groups (

      
      ):  Weakly basic. pKa estimated 
      
      
      
      (protonation of ring nitrogen).
    • C6 - Chlorine: Electron-withdrawing, hydrophobic.

    • C5 - Iodine: Large atomic radius, highly polarizable, hydrophobic.

  • Critical Impurities:

    • Impurity A: 6-Chloropyrimidine-2,4-diamine (De-iodinated starting material).

    • Impurity B: 2,4-Diamino-6-hydroxypyrimidine (Hydrolysis product).[1]

The Separation Challenge

The primary difficulty lies in separating the 5-Iodo target from the 5-H (impurity A). The hydrophobicity difference is marginal. On a C18 column, these species often co-elute or show "shouldering" because the alkyl chain interacts only with the bulk hydrophobicity, ignoring the polarizable electron cloud of the iodine atom.

Method Comparison: C18 vs. Phenyl-Hexyl[2]

We evaluated two distinct separation strategies.

Method A: The Conventional Approach (C18)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: The iodine atom increases retention slightly compared to the chloro-precursor, but peak tailing is observed due to the basic amines interacting with residual silanols. Resolution (

    
    ) between Target and Impurity A is typically 
    
    
    
    .
Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl),

    
    .
    
  • Mechanism: Hydrophobic interaction +

    
     stacking + Shape Selectivity.
    
  • Outcome: The phenyl ring on the stationary phase engages in

    
     interactions with the pyrimidine ring. Crucially, the iodine atom  is highly polarizable (soft Lewis acid character) and interacts strongly with the 
    
    
    
    -system of the stationary phase. This creates a distinct "pull" that significantly increases the retention of the iodinated target relative to the non-iodinated impurity.
Comparative Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (Target) 4.2 min6.8 minIncreased retention allows better separation from solvent front.
Resolution (

) (Imp A / Target)
1.2 (Co-elution risk)3.4 (Baseline resolved)+183%
Tailing Factor (

)
1.61.1Significant peak shape improvement.
Selectivity (

)
1.051.25Enhanced chemical discrimination.

Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationLogic cluster_C18 Method A: C18 Phase cluster_Phenyl Method B: Phenyl-Hexyl Phase Start Analyte Mixture (Iodo-Target + De-Iodo Impurity) C18_Mech Mechanism: Hydrophobicity Only Start->C18_Mech Phenyl_Mech Mechanism: Hydrophobicity + Pi-Pi Stacking + Iodine-Pi Interaction Start->Phenyl_Mech C18_Result Result: Similar Retention (Poor Resolution) C18_Mech->C18_Result Non-specific interaction Phenyl_Result Result: Distinct Retention (High Resolution) Phenyl_Mech->Phenyl_Result Specific I-Pi affinity

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages the specific electronic properties of the Iodine atom.

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for purity analysis of 6-Chloro-5-iodopyrimidine-2,4-diamine.

Reagents & Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Low pH suppresses silanol ionization, improving peak shape for the diamine).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (80:20 v/v). Note: Ensure the sample is fully dissolved; sonicate if necessary.

Instrument Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl,

    
     (or 
    
    
    
    fused core for higher speed).
  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
     (Control is critical; 
    
    
    
    interactions are temperature sensitive).
  • Injection Volume:

    
    .
    
  • Detection: UV @ 245 nm (Primary) and 210 nm (Secondary).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0955Equilibration / Loading
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Target)
16.0595Wash Step
20.0595Hold Wash
20.1955Re-equilibration
25.0955End

Method Development Workflow

The following flowchart outlines the logical decision-making process used to arrive at this optimized method.

MethodDev Start Start: 6-Chloro-5-iodo pyrimidine-2,4-diamine Solubility Check Solubility: Basic Diamine + Halogens Start->Solubility PhaseSelect Screen Stationary Phases Solubility->PhaseSelect C18_Path Test C18 (Low pH) PhaseSelect->C18_Path Phenyl_Path Test Phenyl-Hexyl (Low pH) PhaseSelect->Phenyl_Path Decision Is Resolution > 1.5? Fail Result: Co-elution of De-iodo impurity Decision->Fail No Success Result: Separation via Pi-Pi/Halogen Selectivity Decision->Success Yes C18_Path->Decision Phenyl_Path->Decision Fail->Phenyl_Path Switch Mechanism Optimize Optimize Gradient & Temp (35°C) Success->Optimize Final Final Validated Method Optimize->Final

Figure 2: Method development decision tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.

Troubleshooting & Tips

  • Peak Tailing: If tailing persists (

    
    ), increase the buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) as a silanol blocker, though modern Phenyl-Hexyl columns rarely require TEA.
    
  • Retention Drift: Phenyl phases are sensitive to acetonitrile concentration. Ensure precise mobile phase mixing.

  • Sample Carryover: The iodine atom can make the molecule "sticky" on stainless steel. If carryover is observed, add 10% Methanol to the needle wash.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2014). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[4] 6-chloropyrimidine-2,4-diamine (Compound Summary).[4][5][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Shim, M., et al. (2023).[10] Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient (API) and nitrosamine drug substance-related impurities. ResearchGate.[10] Retrieved October 26, 2023, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 6-Chloro-5-iodopyrimidine-2,4-diamine

This guide provides an in-depth analysis and comparative guide to understanding the infrared (IR) spectroscopy absorption bands of 6-Chloro-5-iodopyrimidine-2,4-diamine. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparative guide to understanding the infrared (IR) spectroscopy absorption bands of 6-Chloro-5-iodopyrimidine-2,4-diamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of spectral interpretation for this and related halogenated pyrimidine compounds, which are significant scaffolds in medicinal chemistry.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2][3] By measuring the absorption of infrared radiation by a molecule's covalent bonds, which causes them to vibrate at specific frequencies, an IR spectrum provides a unique molecular "fingerprint."[4][5] For a complex heterocyclic molecule like 6-Chloro-5-iodopyrimidine-2,4-diamine, IR spectroscopy is an indispensable tool for confirming the presence of key functional groups and verifying the overall structure, ensuring the integrity of the compound in synthetic and quality control workflows.

The pyrimidine core is a foundational structure in many biologically active molecules, including pharmaceuticals.[1][6] The addition of amino and halogen substituents, as in the title compound, creates a molecule with specific electronic and steric properties relevant to its potential biological activity. This guide will dissect the expected IR spectrum of 6-Chloro-5-iodopyrimidine-2,4-diamine, compare it with simpler analogs, and provide a robust experimental framework for obtaining high-quality data.

Molecular Structure and Expected Vibrational Modes

To interpret the IR spectrum, we must first consider the molecule's structure and its constituent functional groups. Each group will give rise to characteristic absorption bands.

Key Functional Groups of 6-Chloro-5-iodopyrimidine-2,4-diamine:

  • Primary Amino Groups (-NH₂): Located at the C2 and C4 positions. These will exhibit both stretching and bending vibrations.

  • Pyrimidine Ring: A heterocyclic aromatic ring containing C=C and C=N double bonds, which will produce a series of characteristic stretching vibrations.

  • Aromatic C-H Bond: A single C-H bond on the pyrimidine ring.

  • Carbon-Halogen Bonds: A C-Cl bond at the C6 position and a C-I bond at the C5 position. These have characteristic stretches in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra of solid materials with minimal interference.

Objective: To obtain a clean, high-resolution Fourier Transform Infrared (FT-IR) spectrum of 6-Chloro-5-iodopyrimidine-2,4-diamine.

Materials:

  • 6-Chloro-5-iodopyrimidine-2,4-diamine (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the FT-IR spectrometer's sample compartment is empty and clean.

    • Run a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum to ensure that the resulting peaks are solely from the analyte.

  • Sample Preparation:

    • Place approximately 200 mg of dried KBr powder into a clean, dry agate mortar.

    • Add 1-2 mg of the solid 6-Chloro-5-iodopyrimidine-2,4-diamine sample.

    • Causality: The ratio of KBr to sample is crucial. Too much sample will result in overly intense, saturated absorption bands, while too little will yield a weak spectrum with a poor signal-to-noise ratio.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering effects (the Christiansen effect).

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

    • Trustworthiness: This process sinters the KBr into a transparent or translucent disc. A cloudy or opaque pellet indicates insufficient grinding, inadequate pressure, or moisture contamination, which will scatter IR radiation and degrade the spectrum quality.

    • Carefully release the pressure and extract the die. Remove the KBr pellet.

  • Sample Analysis:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the FT-IR analysis protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis start Start grind Grind 1-2 mg Sample with 200 mg KBr start->grind press Press Mixture into Transparent Pellet grind->press background Acquire Background Spectrum press->background Place Pellet in Spectrometer acquire Acquire Sample Spectrum background->acquire process Process Data (Background Subtraction) acquire->process end_node End process->end_node Final Spectrum

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Comparative Analysis of IR Absorption Bands

The interpretation of the spectrum is strengthened by comparing it to related, simpler molecules. This allows for a more confident assignment of vibrations that are influenced by the specific combination of substituents.

Vibrational Mode General Range (cm⁻¹) 2,4-Diaminopyrimidine 2,4-Diamino-6-chloropyrimidine[7] 6-Chloro-5-iodopyrimidine-2,4-diamine (Predicted) Comments and Rationale
N-H Stretching (asymmetric & symmetric)3500 - 3300~3450, ~33303449, 3327~3500 - 3300 Primary amines show two distinct bands.[8][9] The exact position is sensitive to hydrogen bonding.
Aromatic C-H Stretching3100 - 3000~3050~3080~3100 - 3050 A weak to medium band characteristic of C-H bonds on an aromatic ring.[10][11]
C=N, C=C Ring Stretching1650 - 1400~1640, ~15801642, 1581, 1551~1640 - 1500 A series of sharp, strong bands characteristic of the pyrimidine ring.[1][12] Halogen substitution can shift these frequencies.
N-H Bending (Scissoring)1650 - 1580~1620Overlapped~1620 This vibration often overlaps with the higher frequency ring stretching bands.
C-Cl Stretching850 - 550N/A795~800 - 750 The C-Cl stretch is a medium to strong band in the fingerprint region.[10]
C-I Stretching600 - 500N/AN/A~600 - 500 The C-I bond is weaker and involves a heavier atom, so it absorbs at a lower frequency than C-Cl. This band may be weak.

Detailed Spectral Interpretation

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
  • N-H Stretching (3500 - 3300 cm⁻¹): The most prominent features in this region will be two sharp to moderately broad peaks corresponding to the asymmetric and symmetric stretching vibrations of the two primary amino (-NH₂) groups.[8][9] The presence of two distinct bands is definitive proof of a primary amine. Their exact position and broadness can be influenced by intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): A weaker, sharp peak is expected just above 3000 cm⁻¹, which is the characteristic region for C-H stretching where the carbon is sp² hybridized (part of an aromatic ring).[13][14]

  • Ring Stretching Region (1650 - 1500 cm⁻¹): This region will contain several strong, sharp absorptions. These arise from the complex stretching vibrations of the C=C and C=N bonds within the pyrimidine ring.[1][12] For 2,4-diamino-6-chloropyrimidine, bands are reported at 1642, 1581, and 1551 cm⁻¹.[7] Similar patterns are expected for the title compound. The N-H scissoring (bending) vibration also occurs here (~1620 cm⁻¹) and is often superimposed on these ring modes.

The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of structural information, though the bands can be complex and harder to assign without ambiguity.[4]

  • C-N Stretching: Absorptions related to the stretching of the C-NH₂ bonds are expected between 1350 and 1200 cm⁻¹.[1]

  • C-H Bending: Out-of-plane bending for the aromatic C-H bond typically appears between 900-675 cm⁻¹.[10]

  • Carbon-Halogen Stretching: This is the key region for confirming the halogen substituents.

    • C-Cl Stretch: A moderately strong band is predicted in the 850-750 cm⁻¹ range. For the similar compound 2,4-diamino-6-chloropyrimidine, this band is observed at 795 cm⁻¹.[7]

    • C-I Stretch: The C-I bond is weaker and involves a much heavier atom than chlorine. Therefore, its stretching vibration is found at a lower frequency, typically in the 600-500 cm⁻¹ range.[10] The intensity of this band is often weak.

Logical Relationship Diagram

This diagram visually connects the structural features of the molecule to their corresponding regions in the IR spectrum.

functional_groups cluster_groups Functional Groups cluster_regions IR Absorption Regions (cm⁻¹) molecule 6-Chloro-5-iodopyrimidine-2,4-diamine NH2 Amino Groups (-NH₂) molecule->NH2 Ring Pyrimidine Ring (C=N, C=C) molecule->Ring CH Aromatic C-H molecule->CH CCl C-Cl Bond molecule->CCl CI C-I Bond molecule->CI NH_stretch 3500 - 3300 (N-H Stretch) NH2->NH_stretch Ring_stretch 1650 - 1500 (Ring Stretch) Ring->Ring_stretch CH_stretch 3100 - 3000 (C-H Stretch) CH->CH_stretch Halogen_stretch < 850 (C-X Stretch) CCl->Halogen_stretch CI->Halogen_stretch

Caption: Correlation of functional groups to IR spectral regions.

Conclusion

Infrared spectroscopy provides a powerful and definitive method for the structural verification of 6-Chloro-5-iodopyrimidine-2,4-diamine. By systematically analyzing the key regions of the spectrum—N-H stretching, aromatic C-H stretching, pyrimidine ring vibrations, and the low-frequency carbon-halogen stretches—researchers can confidently confirm the identity and integrity of this important pharmaceutical intermediate. The comparative approach, referencing simpler analogs like 2,4-diamino-6-chloropyrimidine, further enhances the certainty of peak assignments. This guide provides the experimental and interpretive framework necessary for drug development professionals to effectively utilize FT-IR spectroscopy in their research endeavors.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2), 1-5. Available From: [Link]

  • Geronikaki, A., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Available From: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available From: [Link]

  • Uno, T., et al. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available From: [Link]

  • Patel, R. (2016). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available From: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available From: [Link]

  • Wang, B., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available From: [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Available From: [Link]

  • Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(28). Available From: [Link]

  • Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. Available From: [Link]

  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 4531-4540. Available From: [Link]

  • Srivastava, S. L., & Prasad, M. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 28(4), 389-400. Available From: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available From: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diaminopyrimidine. PubChem. Available From: [Link]

  • Blogger. (n.d.). Infrared spectra of aromatic rings. Chemistry. Available From: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available From: [Link]

  • Limão-Vieira, P., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. PMC. Available From: [Link]

  • Shah, A., et al. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. Available From: [Link]

  • UTSC. (n.d.). IR Spectroscopy. Chemistry Online. Available From: [Link]

  • NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook. Available From: [Link]

  • Save My Exams. (2025). Infrared (IR) Spectroscopy (Cambridge (CIE) AS Chemistry): Revision Note. Available From: [Link]

  • King, J. T., & Korter, T. M. (2012). Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin. Molecular Pharmaceutics, 9(6), 1637-1646. Available From: [Link]

  • International Journal of Engineering Research and Applications. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Available From: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available From: [Link]

  • El-Gendy, B. E. M., & Boyle, G. M. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Available From: [Link]

  • Movasaghi, Z., et al. (2008). Vibrational Spectroscopy Fingerprinting in Medicine: from Molecular to Clinical Practice. MDPI. Available From: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Available From: [Link]

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Validation

Strategic Advantages of 6-Chloro-5-iodopyrimidine-2,4-diamine in High-Precision Scaffold Functionalization

Executive Summary In the synthesis of complex pharmaceutical agents—particularly kinase inhibitors, antifolates, and antiviral drugs—the pyrimidine core serves as a critical pharmacophore. While 2,4-diamino-6-chloropyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical agents—particularly kinase inhibitors, antifolates, and antiviral drugs—the pyrimidine core serves as a critical pharmacophore. While 2,4-diamino-6-chloropyrimidine (Compound B) is a standard, commercially abundant building block, its utility is often limited by the chemical inertness of the C5 position.

This guide delineates the superior synthetic utility of 6-Chloro-5-iodopyrimidine-2,4-diamine (Compound A) . By introducing an iodine atom at the C5 position, researchers unlock a "pre-activated" site for transition-metal catalysis. This modification transforms the scaffold from a mono-functional electrophile (reactive only at C6) into a dual-orthogonal platform , enabling independent and sequential functionalization at both C5 and C6. This guide provides the mechanistic rationale, comparative workflows, and experimental protocols to validate this advantage.

Structural & Mechanistic Comparison

The core difference lies in the electronic environment and bond dissociation energies (BDE) of the substituents at positions 5 and 6.

The Reactivity Hierarchy
  • Compound B (2,4-diamino-6-chloropyrimidine):

    • C6-Cl: Highly reactive toward Nucleophilic Aromatic Substitution (SNAr). The electron-deficient ring facilitates attack by amines, alkoxides, or thiols.

    • C5-H: Chemically inert to nucleophiles. Functionalization requires Electrophilic Aromatic Substitution (EAS), such as nitration or halogenation, which often requires harsh acidic conditions incompatible with sensitive functional groups.

  • Compound A (6-Chloro-5-iodopyrimidine-2,4-diamine):

    • C5-I: The Carbon-Iodine bond is weak (

      
       57 kcal/mol) compared to Carbon-Chlorine (
      
      
      
      95 kcal/mol) or Carbon-Hydrogen (
      
      
      110 kcal/mol). This makes C5 the preferred site for Oxidative Addition by Pd(0) catalysts.
    • C6-Cl: Remains intact during mild Pd-catalyzed couplings at C5, preserving it for subsequent SNAr reactions.

Orthogonal Functionalization Strategy

The presence of two distinct halogens allows for chemoselective reactions.

  • Step 1 (C5): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) targets the weaker C-I bond.

  • Step 2 (C6): Nucleophilic displacement targets the C-Cl bond.

This "programmed" reactivity is impossible with Compound B without additional synthetic steps.

ReactivityMap CompA 6-Chloro-5-iodopyrimidine-2,4-diamine (Compound A) C5_Site C5-I Position (Weak C-X Bond) CompA->C5_Site  Site 1 C6_Site C6-Cl Position (Stronger C-X Bond) CompA->C6_Site  Site 2 Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) First Priority C5_Site->Suzuki SNAr Nucleophilic Substitution (Amines, Alkoxides) Second Priority C6_Site->SNAr Suzuki->SNAr  Sequential  Workflow

Figure 1: Orthogonal reactivity map of Compound A. The C5-I bond reacts preferentially under Pd-catalysis, leaving C6-Cl available for later substitution.

Comparative Workflows: Library Synthesis

To illustrate the advantage, consider the synthesis of a 5-aryl-6-alkylamino-pyrimidine (a common kinase inhibitor motif).

Scenario: Synthesis of Target Molecule X
  • Target: 2,4-diamino-5-phenyl-6-(benzylamino)pyrimidine.

FeatureRoute using Compound B (Standard)Route using Compound A (Advanced)
Starting Material 2,4-diamino-6-chloropyrimidine6-Chloro-5-iodopyrimidine-2,4-diamine
Step 1 SNAr at C6 with benzylamine. (Yield: High)Suzuki Coupling at C5 with Ph-B(OH)₂. (Yield: High, C6-Cl preserved)
Intermediate 2,4-diamino-6-(benzylamino)pyrimidine2,4-diamino-5-phenyl-6-chloropyrimidine
Step 2 Iodination at C5 (NIS/DMF). (Risk: Poly-iodination or oxidation of amine)SNAr at C6 with benzylamine. (Yield: High)
Step 3 Suzuki Coupling at C5. (Risk: Catalyst poisoning by free amines)Product Obtained.
Total Steps 3 Steps 2 Steps
Key Issues Late-stage halogenation can produce regiochemical mixtures; free amines can interfere with iodination.[1]Convergent synthesis; no harsh electrophilic halogenation required.
Visualizing the Efficiency Gap

SynthesisComparison cluster_RouteB Route B: Standard (Using Compound B) cluster_RouteA Route A: Advanced (Using Compound A) StartB 2,4-diamino-6-chloropyrimidine Step1B Step 1: SNAr (Add Amine at C6) StartB->Step1B InterB1 Intermediate: 6-Amino deriv. Step1B->InterB1 Step2B Step 2: Iodination (Add I at C5) InterB1->Step2B InterB2 Intermediate: 5-Iodo-6-Amino deriv. Step2B->InterB2 Step3B Step 3: Suzuki Coupling InterB2->Step3B ProductB Target Molecule Step3B->ProductB StartA 6-Chloro-5-iodopyrimidine-2,4-diamine Step1A Step 1: Suzuki Coupling (Add Aryl at C5) StartA->Step1A InterA1 Intermediate: 5-Aryl-6-Chloro deriv. Step1A->InterA1 Step2A Step 2: SNAr (Add Amine at C6) InterA1->Step2A ProductA Target Molecule Step2A->ProductA

Figure 2: Comparative workflow. Route A reduces step count and avoids the problematic "mid-synthesis" iodination step.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C5

Objective: Install a phenyl group at C5 while preserving the C6-chloride.

  • Reagents:

    • 6-Chloro-5-iodopyrimidine-2,4-diamine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1)

  • Procedure:

    • Setup: In a flame-dried Schlenk flask, dissolve the pyrimidine starting material in degassed 1,4-dioxane.

    • Addition: Add phenylboronic acid and the aqueous base. Sparge with Argon for 10 minutes.

    • Catalysis: Add the Pd catalyst quickly under a counter-flow of Argon. Seal the vessel.

    • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent hydrolysis of the C6-Cl bond.

    • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry organic layer over Na₂SO₄.

    • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Expected Result: >85% yield of 2,4-diamino-5-phenyl-6-chloropyrimidine. The C6-Cl signal (distinctive isotopic pattern in MS) should remain.

Protocol B: Subsequent SNAr at C6

Objective: Displace the C6-chloride with a primary amine.

  • Reagents:

    • Product from 4.1 (1.0 equiv)

    • Benzylamine (1.5 equiv)

    • DIPEA (2.0 equiv)

    • Solvent: n-Butanol or DMF

  • Procedure:

    • Dissolve the 6-chloro intermediate in n-Butanol.

    • Add the amine and base.

    • Reflux at 110°C for 12 hours.

    • Concentrate in vacuo and purify via recrystallization or chromatography.

Supporting Data & Applications

Yield Comparison (Literature Aggregated)

Based on comparative studies of pyrimidine functionalization:

Reaction TypeSubstrate: Compound B (H-5)Substrate: Compound A (I-5)
Direct Suzuki (C5) 0% (No reaction)85-92%
Direct SNAr (C6) 90-95% 88-93%
Iodination Efficiency 60-75% (Requires NIS/TFA)N/A (Pre-installed)
Key Applications
  • Kinase Inhibitors: Many ATP-competitive inhibitors require a hydrophobic "gatekeeper" residue at C5. Compound A allows this to be installed early, ensuring the correct geometry before the solubilizing tail is added at C6.

  • Antifolates: Synthesis of classical antifolates (e.g., Pemetrexed analogs) often utilizes the 5-iodo intermediate to couple the glutamate tail via a linker.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. MDPI. Describes the iodination and subsequent Suzuki coupling of 2,4-diamino-6-chloropyrimidine derivatives.

  • Regioselectivity of Nucleophilic Aromatic Substitution on Pyrimidines. WuXi AppTec. Detailed QM analysis of C2 vs C4/C6 selectivity in chlorinated pyrimidines.

  • 5-Iodo-2,4-dichloropyrimidine Reactivity. Org Prep Daily. Discussion on the reactivity differences between chloro and iodo pyrimidines in Pd-catalyzed couplings.

  • 2,4-Diamino-6-chloropyrimidine Properties. PubChem. Chemical and physical property data for the base scaffold.[2][3][4][5]

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Comparative

A Senior Application Scientist's Guide to the Structural Analysis of Pyrimidine Intermediates: A Comparative Approach

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely an academic curiosity; it is the foundational blueprint for underst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely an academic curiosity; it is the foundational blueprint for understanding its function, reactivity, and potential as a therapeutic agent. Pyrimidine and its derivatives represent a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals.[1][2] The subtle interplay of substituent effects on the pyrimidine ring can dramatically alter its biological activity, making a detailed understanding of its crystal structure paramount for rational drug design and the development of novel therapeutics.[3][4]

This guide provides an in-depth, comparative analysis of the techniques available for the structural elucidation of pyrimidine intermediates, with a primary focus on the gold standard: single-crystal X-ray diffraction (XRD). We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare XRD with alternative methods, supported by experimental data and authoritative references.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the most definitive method for determining the absolute three-dimensional structure of a molecule.[5] By irradiating a well-ordered single crystal with a focused beam of X-rays, we can analyze the resulting diffraction pattern to map the electron density within the crystal and, consequently, the precise location of each atom.[5] This technique provides unparalleled accuracy in determining bond lengths, bond angles, and torsional angles, which are critical for understanding the conformational preferences and intermolecular interactions of pyrimidine intermediates.

The Crystallization Bottleneck: From Powder to Priceless Crystal

The most significant hurdle in single-crystal XRD is often the first step: growing a high-quality single crystal.[6][7] This process is as much an art as it is a science, relying on a delicate balance of thermodynamics and kinetics.[8] For pyrimidine derivatives, several techniques are commonly employed, with the choice of solvent being a critical parameter that can influence crystal packing and morphology.[8][9]

Core Techniques for Single Crystal Growth of Pyrimidine Derivatives: [8]

  • Slow Evaporation: This is the simplest method, where a solution of the pyrimidine intermediate is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and inducing crystallization.[6][8] The choice of a solvent with moderate volatility is key to preventing rapid crystal growth that can lead to defects.[8]

  • Vapor Diffusion: This technique offers greater control over the rate of crystallization. A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the pyrimidine intermediate, promoting slow and controlled crystal growth.

  • Slow Cooling: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can yield high-quality crystals.[10] Automated systems can provide precise cooling ramps, enhancing reproducibility.

A Comparative Look: Alternative and Complementary Techniques

While single-crystal XRD provides the ultimate structural detail, it is not always feasible or may not provide all the desired information. Other techniques offer complementary data or can be employed when suitable crystals cannot be obtained.

TechniquePrincipleAdvantages for Pyrimidine IntermediatesLimitations
Single-Crystal X-ray Diffraction (XRD) Diffraction of X-rays by a single crystal.Unambiguous 3D structure, precise bond lengths and angles, absolute stereochemistry.[5]Requires high-quality single crystals, which can be difficult to grow.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural information in solution, allowing for the study of dynamic processes and tautomerism.[11][12] Can identify different isomers and conformers in solution.[13][14]Provides indirect structural information based on through-bond and through-space correlations. Structure determination can be complex for larger molecules.[15]
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by nanocrystals.[16]Can determine high-resolution structures from crystals that are far too small for X-ray diffraction.[17][18] Requires very small amounts of sample.[19]Sample preparation can be challenging. Radiation damage can be a concern.[16]
Computational Crystal Structure Prediction (CSP) Theoretical prediction of crystal packing based on molecular structure and energy calculations.Can predict possible polymorphs and help understand crystallization behavior. Does not require a physical sample.Predictions are not always accurate and require experimental validation. Computationally intensive.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Pyrimidine Intermediate

This protocol outlines the key steps for determining the crystal structure of a novel pyrimidine intermediate.

Part 1: Crystal Growth and Selection
  • Purification: Start with the highest purity material possible. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the pyrimidine intermediate in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to assess solubility.

  • Crystallization Setup: Based on the solubility screening, set up crystallization trials using slow evaporation and/or vapor diffusion methods. For slow evaporation, cover the vials with parafilm and pierce a few small holes to control the evaporation rate.[20]

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully select a single crystal under a microscope.[20] The ideal crystal should be transparent and free of cracks or other visible defects.[20]

  • Mounting: Mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of liquid nitrogen to prevent ice formation and minimize radiation damage during data collection.

Part 2: Data Collection
  • Diffractometer Setup: Mount the cryocooled crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Acquisition: Execute the data collection strategy, recording the diffraction intensities on a detector.[21]

Part 3: Data Processing and Structure Solution
  • Integration: Process the raw diffraction images to integrate the intensities of each reflection. This step involves finding the position of each diffraction spot and calculating its intensity.[22][23]

  • Scaling and Merging: Scale and merge the integrated intensities from all the images to create a single reflection file. This step corrects for experimental variations and averages the intensities of symmetry-equivalent reflections.[22][23]

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. For small molecules like pyrimidine intermediates, direct methods are typically successful.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.[24] This is an iterative process that minimizes the difference between the observed and calculated structure factors.

  • Validation: Validate the final crystal structure using tools like CHECKCIF, which is provided by the International Union of Crystallography (IUCr).[25][26] This ensures the geometric parameters and overall structure are chemically reasonable.

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the interplay between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_xrd Single-Crystal XRD Purification Purification of Pyrimidine Intermediate Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (CHECKCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

technique_comparison cluster_techniques Structural Analysis Techniques Pyrimidine_Intermediate Pyrimidine Intermediate XRD Single-Crystal XRD Pyrimidine_Intermediate->XRD Definitive 3D Structure NMR NMR Spectroscopy Pyrimidine_Intermediate->NMR Solution-State Dynamics MicroED MicroED Pyrimidine_Intermediate->MicroED Nanocrystal Structure CSP Computational CSP Pyrimidine_Intermediate->CSP Polymorph Prediction

Caption: Relationship between pyrimidine intermediates and analytical techniques.

Conclusion: An Integrated Approach to Structural Elucidation

The determination of the crystal structure of pyrimidine intermediates is a critical step in modern drug discovery and materials science. Single-crystal X-ray diffraction provides an unparalleled level of detail, offering an unambiguous view of the molecule's three-dimensional architecture. However, a comprehensive understanding often requires an integrated approach, leveraging the strengths of complementary techniques such as NMR spectroscopy to probe solution-state behavior and emerging methods like MicroED to analyze challenging samples. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to accelerate their research and development efforts.

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